3-Piperidinol, 1-amino-

Beschreibung

3-Piperidinol, 1-amino- is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Piperidinol, 1-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Piperidinol, 1-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinol, 1-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

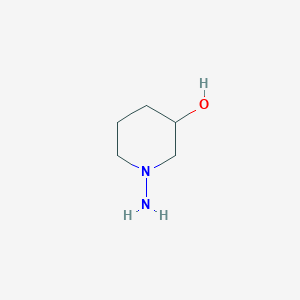

3-Piperidinol, 1-amino- is a piperidine derivative characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms, with an amino group attached to the third carbon. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Although specific biological activity data for 3-Piperidinol, 1-amino- is limited, studies on related piperidine derivatives indicate a diverse range of pharmacological properties.

- Molecular Formula : C₆H₁₃N₃O

- Molecular Weight : Approximately 116.16 g/mol

- Boiling Point : 84-86 °C at 0.45 Torr

- Melting Point : 85-86 °C

Antimycobacterial Activity

Research has identified certain piperidinol derivatives as potential antitubercular agents. For instance, a study found that a closely related piperidinol compound exhibited significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of less than 5 μg/mL against Mycobacterium tuberculosis . The mechanism of action appears to involve covalent binding to specific enzyme targets within the mycobacterial cells.

The biological activity of piperidine derivatives, including 3-Piperidinol, 1-amino-, often involves interactions with various biological targets:

- Enzyme Inhibition : Piperidinol derivatives have shown the ability to inhibit enzymes involved in metabolic pathways, such as N-acetyltransferase (NAT), which plays a role in drug metabolism .

- Neurotransmitter Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially offering therapeutic effects for conditions like depression and anxiety.

Study on Antitubercular Activity

A significant study demonstrated that modifications on the piperidinol scaffold could enhance its potency against tuberculosis. Specific substitutions on the phenyl ring led to increased inhibitory activity, as evidenced by shorter inactivation half-times in enzyme assays (Table 1) .

| Compound | Substitution | Inactivation Half-Time (min) |

|---|---|---|

| Compound 1 | None | 15 |

| Compound 2 | Halide | 10 |

| Compound 3 | Ethyl | 5 |

This table illustrates how structural modifications can influence biological activity.

Pharmacophore Modeling

Pharmacophore modeling studies have been employed to identify essential features for biological activity among piperidine derivatives. These models help correlate three-dimensional chemical structures with their biological effects, aiding in the design of more effective compounds .

Applications in Drug Development

The unique structural characteristics of 3-Piperidinol, 1-amino- make it a candidate for further exploration in drug development. Its potential applications include:

Eigenschaften

IUPAC Name |

1-aminopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(8)4-7/h5,8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZVCCWYHSHJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293225 | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151666-28-3, 75332-31-9 | |

| Record name | 1-Amino-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151666-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.